molecular formula C5H7NO3 B6160253 N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide CAS No. 50704-22-8

N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide

Cat. No.: B6160253
CAS No.: 50704-22-8
M. Wt: 129.11 g/mol
InChI Key: SQDRPKFQIUJOBI-GORDUTHDSA-N
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Description

N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide is a chemical compound with the molecular formula C5H7NO3 It is characterized by the presence of a hydroxy group, a keto group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide typically involves the reaction of acetamide with an appropriate aldehyde or ketone under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction between acetamide and an α,β-unsaturated carbonyl compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s hydroxy and keto groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hydroxy-3-oxoprop-1-en-2-yl)benzamide
  • N-(1-hydroxy-3-oxoprop-1-en-2-yl)propionamide
  • N-(1-hydroxy-3-oxoprop-1-en-2-yl)butyramide

Uniqueness

N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide involves the condensation of acetic anhydride with 3-oxoprop-1-en-2-ol, followed by the addition of ammonia to form the final product.", "Starting Materials": [ "Acetic anhydride", "3-oxoprop-1-en-2-ol", "Ammonia" ], "Reaction": [ "Step 1: Acetic anhydride is added dropwise to a solution of 3-oxoprop-1-en-2-ol in pyridine at room temperature.", "Step 2: The reaction mixture is stirred at room temperature for 2 hours.", "Step 3: Ammonia is added to the reaction mixture and the resulting mixture is stirred at room temperature for an additional 2 hours.", "Step 4: The reaction mixture is then poured into ice water and the resulting solid is filtered and washed with water.", "Step 5: The solid is then recrystallized from ethanol to yield N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide as a white crystalline solid." ] }

CAS No.

50704-22-8

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

N-[(E)-1-hydroxy-3-oxoprop-1-en-2-yl]acetamide

InChI

InChI=1S/C5H7NO3/c1-4(9)6-5(2-7)3-8/h2-3,7H,1H3,(H,6,9)/b5-2+

InChI Key

SQDRPKFQIUJOBI-GORDUTHDSA-N

Isomeric SMILES

CC(=O)N/C(=C/O)/C=O

Canonical SMILES

CC(=O)NC(=CO)C=O

Purity

95

Origin of Product

United States

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